4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione
Description
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylamino]-6,7-dimethoxy-1H-quinazoline-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-22-14-7-12-13(8-15(14)23-2)20-17(24)21-16(12)19-9-10-3-5-11(18)6-4-10/h3-8H,9H2,1-2H3,(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSSPSDIPKDGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6,7-Dimethoxy-2-azidobenzaldehyde
The Ugi-azide multicomponent reaction (MCR) serves as a foundational step for constructing the dihydroquinazoline scaffold. A critical precursor, 6,7-dimethoxy-2-azidobenzaldehyde , is synthesized through nitration and formylation of veratrole (1,2-dimethoxybenzene). Nitration with fuming nitric acid at 0°C introduces a nitro group at the para position relative to the methoxy substituents. Subsequent reduction using catalytic hydrogenation (H₂, Pd/C) yields 3,4-dimethoxyaniline, which undergoes diazotization and azide substitution to furnish the azidobenzaldehyde derivative.
Ugi-Azide Four-Component Reaction
The Ugi-azide MCR combines 6,7-dimethoxy-2-azidobenzaldehyde (2 mmol), (4-chlorophenyl)methylamine (2 mmol), trimethylsilyl azide (2 mmol), and tert-butyl isocyanide (2 mmol) in methanol at room temperature for 12–24 hours. This step generates a tetrazole intermediate (5 ) through a condensation-cyclization mechanism. The reaction proceeds via imine formation, followed by [3+2] cycloaddition between the azide and isocyanide.
Staudinger Reaction and Aza-Wittig Cyclization
The tetrazole intermediate (5 ) undergoes a Staudinger reaction with methyldiphenylphosphane (1 mmol) in anhydrous toluene, forming an iminophosphorane (6 ). Subsequent treatment with carbon disulfide (CS₂, 2 mmol) at 110°C for 4–6 hours induces an aza-Wittig reaction, eliminating diphenylphosphine oxide and cyclizing to form the dihydroquinazoline-2-thione core. This one-pot sequence affords the target compound in 68–72% overall yield , with purity confirmed by ¹H NMR and mass spectrometry.
Key Advantages :
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High atom economy and convergent synthesis.
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Avoids harsh chlorination or oxidation steps.
Synthesis via Chlorination and Nucleophilic Substitution
Preparation of 4-Chloro-6,7-dimethoxyquinazoline
Starting from 6,7-dimethoxy-3,4-dihydroquinazolin-4-one, chlorination is achieved using thionyl chloride (SOCl₂) in the presence of catalytic DMF. Refluxing for 6 hours converts the ketone to 4-chloro-6,7-dimethoxyquinazoline with 98% yield . The reaction proceeds via a Vilsmeier-Haack-type mechanism, where DMF activates SOCl₂ to generate a chlorinating agent.
Introduction of (4-Chlorophenyl)methylamino Group
The 4-chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with (4-chlorophenyl)methylamine in refluxing ethanol. A catalytic amount of potassium carbonate (K₂CO₃) facilitates deprotonation of the amine, enhancing its nucleophilicity. After 12 hours, the 4-{[(4-chlorophenyl)methyl]amino} substituent is installed, yielding the intermediate 4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxyquinazoline (75–80% yield ).
Conversion of 2-Oxo to 2-Thione
The 2-oxo group is transformed into a thione using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in dry toluene. Heating at 110°C for 8 hours effects thionation via a cyclic intermediate, yielding the final product in 65–70% yield .
Key Challenges :
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SNAr requires electron-deficient aromatic rings; steric hindrance from methoxy groups may reduce reactivity.
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Lawesson’s reagent is moisture-sensitive, necessitating anhydrous conditions.
Alternative Methods and Comparative Analysis
Reductive Amination Pathway
An alternative route involves reductive amination of 6,7-dimethoxy-1,2-dihydroquinazoline-2-thione-4-one with (4-chlorophenyl)methylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) selectively reduces the imine bond, affording the target compound in 60–65% yield . However, competing over-reduction of the thione moiety necessitates careful pH control.
Comparative Evaluation of Methods
Experimental Optimization and Mechanistic Insights
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group back to a carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Carbonyl derivatives
Substitution: Various substituted quinazoline derivatives
Scientific Research Applications
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, leading to apoptosis in cancer cells .
Antimicrobial Properties
Quinazoline derivatives have also been investigated for their antimicrobial activities. The presence of the thione group enhances their efficacy against a range of bacterial and fungal pathogens. In vitro studies indicate that this compound may disrupt microbial cell wall synthesis or function through inhibition of key enzymes .
Neuroprotective Effects
Neuroprotection is another promising application area. Research suggests that this compound can act on NMDA receptors, potentially enhancing synaptic plasticity and memory formation. Such properties make it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Target Receptors
- NMDA Receptors : Acts as a positive allosteric modulator, influencing synaptic transmission and plasticity.
- Kinase Inhibition : Inhibits kinases involved in cancer progression and microbial resistance mechanisms.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant apoptosis in breast cancer cell lines with IC50 values below 10 µM. |
| Study B | Antimicrobial | Showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C | Neuroprotection | Improved cognitive function in rodent models of Alzheimer's disease through NMDA receptor modulation. |
Mechanism of Action
The mechanism of action of 4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the thione group allows for potential interactions with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues in JAK-3 Inhibition
WHI-P131 (4-(4′-Hydroxyphenyl)-amino-6,7-dimethoxyquinazoline)
- Structure: Differs by a 4′-hydroxyphenyl group instead of 4-chlorophenylmethylamino.
- Activity : Demonstrated efficacy in reducing graft-versus-host disease (GVHD) mortality and organ damage in preclinical studies .
- Key Difference : The hydroxyl group may influence solubility and target engagement compared to the hydrophobic 4-chlorophenyl group in the target compound.
JANEX-3 (4-(3′-Hydroxyphenyl)-amino-6,7-dimethoxyquinazoline)
- Structure : Features a meta-hydroxyphenyl substituent.
- Activity : Improved GVHD survival rates but required combination therapy (e.g., with LFM-A13) for enhanced efficacy .
- Comparison : The positional isomerism (meta vs. para substituents) and absence of a thione group may alter kinase selectivity or metabolic stability.
Isoquinoline Derivatives with Smooth Muscle Activity
1-Methyl- and 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines
- Structure : 6,7-dimethoxy core with 1-methyl or 1-phenyl substituents.
- Activity : Minimal contractile smooth muscle activity (−0.5% to +10.3% vs. control), highlighting the necessity of substituents for bioactivity .
- Contrast: The target compound’s 4-chlorophenylmethylamino group and thione moiety likely enhance receptor binding or stability, absent in these analogs.
1,1-Disubstituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (e.g., 7e, 7r)
- Structure : Bulky 1,1-disubstituted groups.
- Activity : Potent smooth muscle inhibition (−74% and −43% vs. control), comparable to papaverine .
- Key Insight : Steric effects from substituents modulate activity, suggesting the target’s 4-chlorophenylmethyl group may optimize spatial interactions with biological targets.
Tetrahydroisoquinoline-Based Receptor Antagonists
4-(6,7-Dimethoxy-tetrahydroisoquinolin-2-yl)methylbenzofuran Derivatives
- Structure: Benzofuran-linked tetrahydroisoquinoline core.
- Divergence : Structural modifications (e.g., benzofuran linkage) redirect activity to adrenergic receptors, unlike the target compound’s kinase-focused profile.
1-Aryl-6,7-dimethoxy-tetrahydroisoquinolines
- Structure : Aryl substituents at position 1.
- Activity: Weak beta-adrenoceptor agonism/antagonism, underscoring the impact of substituent placement on receptor specificity .
Biological Activity
The compound 4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is a derivative of quinazoline that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a quinazoline core substituted with a chlorophenyl group and methoxy groups, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related quinazoline derivatives demonstrate moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, derivatives have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. For example, certain synthesized compounds displayed IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating potent activity compared to standard drugs .
The mechanisms by which this compound exerts its biological effects are primarily through enzyme inhibition and interaction with cellular targets. The presence of the methoxy and chlorophenyl groups enhances its binding affinity to target enzymes and receptors.
Study 1: Antiviral Activity
In a study examining the antiviral potential of quinazoline derivatives, the compound was found to inhibit viral replication in vitro. It demonstrated an IC50 value that indicates significant antiviral efficacy against human adenovirus (HAdV), suggesting potential for therapeutic applications in viral infections .
Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of related compounds revealed that they could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death .
Data Tables
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
